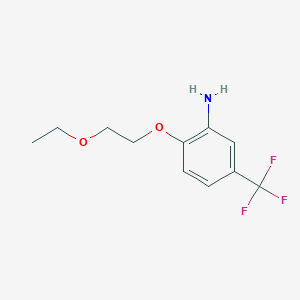

2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline

Overview

Description

The compound “4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C11H14F3NO2•HCl and has a molecular weight of 285.7 .

Molecular Structure Analysis

The molecular formula of a similar compound, “4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline”, is C11H14F3NO2 . The molecular weight is 249.23 .Chemical Reactions Analysis

In a study, ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions of trifluoromethyl (trimethyl)silane with aryl, allyl, benzyl, and alkyl halides in Cu (I)-mediated C–C bond formation reactions .Scientific Research Applications

Synthesis of Heterocyclic Compounds

- Synthetic Routes to Quinolinones: Research demonstrates the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones from derivatives of anilines, highlighting methods for creating complex heterocyclic compounds which are valuable in pharmaceuticals and agrochemicals (Gong & Kato, 2004).

Liquid Crystal Technology

- Development of Liquid Crystals: A study on 4-octyloxy-N-(benzylidene)aniline derivatives, including those with trifluoromethyl groups, showcased their application in creating liquid crystals with stable smectic phases, indicating their utility in display technology and other electro-optical devices (Miyajima et al., 1995).

Organic Synthesis and Catalysis

- Ortho-C-H Imidation: A study presented a monodentate transient directing group-assisted Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes using 2-fluoro-5-(trifluoromethyl)aniline, offering a path to diverse syntheses of quinazoline and fused isoindolinone scaffolds, crucial for pharmaceutical research (Wu et al., 2021).

Antioxidative Materials

- Antioxidant Activity of Aromatic Epoxy Monomers: The investigation into the corrosion inhibition effectiveness of aromatic epoxy monomers on carbon steel in acidic solutions demonstrated not only their protective qualities but also hinted at their antioxidative properties, which could be applicable in material preservation and coatings (Dagdag et al., 2019).

Green Chemistry and Catalysis

- Synthesis of Anilides: Research into the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide, a compound used in azo pigment production, underlines the significance of innovative catalytic methods in enhancing the efficiency and sustainability of chemical manufacturing processes (Shteinberg, 2022).

Properties

IUPAC Name |

2-(2-ethoxyethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXFCXSDKSHNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)

![3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172393.png)

![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)

![3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172422.png)

![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)

![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)